molecular formula C15H18N4O B2482942 3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine CAS No. 1338655-25-6

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine

Cat. No. B2482942
CAS RN: 1338655-25-6
M. Wt: 270.336
InChI Key: OFVZVZOFEMFJGY-UHFFFAOYSA-N
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Description

Compounds like “3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine” belong to a class of organic compounds known as diarylethers . These are organic compounds containing the ether functional group with two aryl groups attached to the ether oxygen atom .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an aryl halide with an alcohol or phenol . The reaction is typically facilitated by a base and a catalyst .


Molecular Structure Analysis

The molecular structure of such compounds is characterized by an ether linkage connecting two aryl groups . The aryl groups can have various substituents, which can greatly influence the properties of the compound .


Chemical Reactions Analysis

Diarylethers can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of diarylethers depend on their structure . They are generally stable compounds, but their stability can be affected by the presence of certain substituents .

Scientific Research Applications

Safety And Hazards

Like all chemicals, diarylethers should be handled with care. They can be harmful or toxic if ingested, inhaled, or in contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The study of diarylethers is a vibrant field with many potential applications in pharmaceuticals, materials science, and other areas . Future research will likely focus on the synthesis of new compounds with improved properties and the exploration of their potential applications .

properties

IUPAC Name

3-(3-methoxyphenyl)-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-20-13-4-2-3-12(11-13)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVZVZOFEMFJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine

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